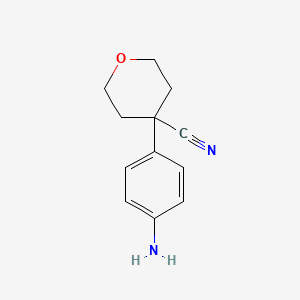

4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile

Overview

Description

4-(4-Aminophenyl)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a cyano group and a 4-aminophenyl moiety. This structure combines aromatic and aliphatic components, making it a versatile intermediate in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-aminobenzonitrile with tetrahydropyran-4-one under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Reagents like bromine or chlorinating agents are used under controlled conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Primary amines.

Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

4-(4-Aminophenyl)tetrahydro-2H-pyran-4-carbonitrile has been explored for its potential therapeutic properties:

- Anticancer Activity: Research indicates that compounds with similar structures exhibit significant anticancer effects. For instance, derivatives have shown cytotoxic activity against HCT-116 colorectal cancer cells, with IC50 values lower than standard chemotherapeutics like ampicillin .

| Compound | Type | IC50 (µM) | Activity |

|---|---|---|---|

| 4g | Anticancer | 75.1 | Inhibits HCT-116 proliferation |

| 4j | Anticancer | 85.88 | Inhibits HCT-116 proliferation |

- Mechanism of Action: The compound's mechanism involves interaction with specific molecular targets, modulating enzyme activity and influencing signal transduction pathways.

Antibacterial and Antiviral Properties

The compound has also been investigated for its antibacterial and antiviral activities:

- Antibacterial Efficacy: Certain derivatives exhibited superior activity against Gram-positive bacteria, suggesting potential as lead compounds in antibiotic development .

Biochemical Probes

In biological studies, the compound serves as a biochemical probe to investigate enzyme inhibition and other biochemical pathways. Its ability to form hydrogen bonds enhances its utility in studying protein interactions.

Antitumor Activity

A study evaluated a series of pyran derivatives for their cytotoxic effects on various cancer cell lines. Specific analogs demonstrated effective inhibition of cell growth through mechanisms involving apoptosis induction and kinase inhibition .

Antibacterial Studies

Another investigation focused on the antibacterial properties of pyran derivatives, revealing that certain compounds exhibited enhanced activity against various bacterial strains compared to traditional antibiotics .

Mechanism of Action

The mechanism of action of 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound belongs to a broader class of tetrahydropyran-4-carbonitrile derivatives with varying aryl substituents. Key analogs include:

*This derivative includes additional functional groups (e.g., thiazole, cyclohexylamine) but retains the tetrahydropyran-4-carbonitrile core.

Physicochemical Properties

- Stability : The 4-chlorophenyl analog is stable under recommended temperatures and pressures but incompatible with strong oxidizing agents .

- Melting Points: Derivatives like 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exhibit high melting points (>300°C), suggesting strong intermolecular interactions in crystalline forms .

- Synthetic Accessibility: The amino group in 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile can be functionalized via condensation with sulfonyl chlorides, as demonstrated for benzothiazole analogs .

Biological Activity

4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a tetrahydropyran ring with an amino group and a carbonitrile functional group, which contribute to its biological properties. The structural formula can be represented as follows:

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated various derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showcasing that certain derivatives possess comparable activity to established antibiotics like ampicillin.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | 50 | 100 |

| Ampicillin | 25 | 50 |

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. A notable study focused on its effect on breast cancer cells (MCF-7), reporting a dose-dependent reduction in cell viability with an IC50 value of approximately 20 µM. The mechanism appears to involve the activation of caspase pathways.

Antiviral Activity

The compound has also been evaluated for its antiviral potential, particularly against dengue virus (DENV). In a study involving human primary cells, it was shown to inhibit viral replication with an EC50 value of 1.5 µM. The compound's mechanism involves interference with viral entry or replication processes.

Case Studies

- Antimicrobial Efficacy : A comparative study highlighted the effectiveness of various tetrahydropyran derivatives, including this compound, against resistant strains of bacteria. The findings suggested that modifications to the amino group could enhance antimicrobial potency.

- Cancer Cell Line Studies : Research conducted on multiple cancer cell lines indicated that the compound's structural features play a crucial role in its ability to inhibit cell proliferation. Specific attention was given to the carbonitrile group, which appears essential for its cytotoxic effects.

- Antiviral Mechanism Exploration : Investigations into the antiviral mechanisms revealed that the compound could modulate host cell responses to viral infections, potentially enhancing cellular defenses against DENV.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile?

The compound is typically synthesized via organobase-catalyzed multicomponent reactions. For example, L-proline or DABCO can catalyze one-pot reactions involving acetylene carboxylic acid esters, α,β-unsaturated nitriles, and active methylenenitriles to form pyran-carbonitrile scaffolds . Modifications include substituting the aryl group with an aminophenyl moiety via nucleophilic aromatic substitution or reductive amination. Key steps involve optimizing solvent systems (e.g., ethanol or acetonitrile) and reaction temperatures (60–80°C) to achieve yields >70% .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- NMR : H and C NMR identify the tetrahydro-2H-pyran ring conformation, aminophenyl substituents, and carbonitrile groups.

- X-ray crystallography : Resolves boat or chair conformations of the pyran ring and dihedral angles between substituents (e.g., aminophenyl vs. pyran ring) .

- FT-IR : Confirms nitrile (C≡N stretch ~2200 cm) and amine (-NH stretch ~3300 cm) functionalities.

- HPLC-MS : Validates purity and molecular ion peaks (e.g., [M+H] for CHNO) .

Q. What safety protocols are recommended for handling this compound?

Based on structurally related pyran-carbonitriles:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust .

- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis of the carbonitrile group .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous organic waste .

Advanced Research Questions

Q. How do organobase catalysts (e.g., L-proline) influence the reaction mechanism in pyran-carbonitrile synthesis?

L-proline acts as a bifunctional catalyst, facilitating enamine formation via its secondary amine group while stabilizing intermediates through hydrogen bonding. For example, in three-component reactions, it accelerates Knoevenagel condensation between aldehydes and active methylenenitriles, followed by cyclization to form the pyran ring. Kinetic studies show a 20–30% increase in yield compared to non-catalytic conditions . Computational modeling (DFT) can further elucidate transition states and regioselectivity .

Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound?

Contradictions in NMR or crystallographic data may arise from polymorphism or solvent-dependent conformational changes. Strategies include:

- Variable-temperature NMR : Assess dynamic rotational barriers of the tetrahydro-2H-pyran ring.

- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures .

- Solvent screening : Test polar (DMSO) vs. non-polar (CDCl) solvents to identify solvent-induced shifts .

Q. What is the stability profile of this compound under acidic/basic conditions?

- Acidic conditions (pH < 3) : The carbonitrile group hydrolyzes to carboxylic acid, forming 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carboxylic acid.

- Basic conditions (pH > 10) : The amine group may undergo oxidation, requiring argon atmospheres to stabilize the compound .

- Thermal stability : TGA-DSC analysis shows decomposition onset at ~200°C, releasing CO and NH as byproducts .

Q. How does the aminophenyl substituent affect electronic properties and reactivity?

The electron-donating -NH group increases aromatic ring electron density, enhancing electrophilic substitution reactivity. Cyclic voltammetry reveals a redox peak at +0.85 V (vs. Ag/AgCl) for the amine group, which can be exploited for electrochemical sensing applications . Substituent effects are further quantified via Hammett constants (σ = -0.66) .

Q. Methodological Considerations

- Synthetic optimization : Screen catalysts (e.g., DABCO vs. L-proline) and solvent polarity to maximize regioselectivity in multicomponent reactions .

- Crystallization : Use slow evaporation from ethanol/water (7:3 v/v) to grow single crystals suitable for X-ray analysis .

- Data validation : Cross-reference experimental NMR shifts with computational predictions (e.g., Gaussian 09) to confirm assignments .

Properties

IUPAC Name |

4-(4-aminophenyl)oxane-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-9-12(5-7-15-8-6-12)10-1-3-11(14)4-2-10/h1-4H,5-8,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWDRVCOTROABG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.